6-methoxyisoquinolin-1(2H)-one
Overview
Description
6-Methoxyisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinoline family It is characterized by a methoxy group attached to the sixth position of the isoquinoline ring and a lactam (cyclic amide) structure at the first position
Mechanism of Action
Target of Action
It is known that isoquinoline derivatives can interact with a variety of biological targets, including enzymes, receptors, and dna, depending on their specific structural features .
Mode of Action
It has been reported that certain copper complexes, which include isoquinoline derivatives, can induce bimodal death in cancer cells through apoptosis and autophagy . These complexes interact with calf thymus DNA (ct-DNA) via an intercalative binding mode . The presence of electron-donating methoxy groups on the ligands could contribute to the biological behaviors of these complexes .
Biochemical Pathways
Isoquinoline derivatives are known to influence various biochemical pathways depending on their specific structural features and targets .
Result of Action
Certain copper complexes that include isoquinoline derivatives have been shown to exhibit high cytotoxic activity toward different cancer cell lines, including the a549 lung cancer cell line . These complexes induce bimodal death of cancer cells through apoptosis and autophagy .
Biochemical Analysis
Biochemical Properties
6-Methoxyisoquinolin-1(2H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain copper complexes, such as Cu1 (CuL1Cl2, L1 = 2-(6,7-dimethoxyisoquinolin-1-yl) aniline) and Cu2 (CuL2Cl2, L2 = 2-(6-methoxyisoquinolin-1-yl) aniline) . These interactions are crucial for understanding the compound’s role in biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to interact with certain enzymes and proteins, leading to alterations in their activity and function . Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its effectiveness in biochemical reactions and cellular processes . Long-term studies are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Research has indicated that there are threshold effects observed at certain dosages, as well as potential toxic or adverse effects at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical and medical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these interactions is essential for determining how the compound is distributed and accumulated in different cellular compartments.
Subcellular Localization
This compound has specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the lactam ring to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
6-Methoxyisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
6-Methoxyisoquinoline: Lacks the lactam structure but shares the methoxy group.
6,7-Dimethoxyisoquinoline: Contains an additional methoxy group at the seventh position.
Isoquinolin-1(2H)-one: Lacks the methoxy group but retains the lactam structure.
Uniqueness: 6-Methoxyisoquinolin-1(2H)-one is unique due to the presence of both the methoxy group and the lactam structure, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6-methoxy-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJWWYULDUBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619527 | |
Record name | 6-Methoxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26829-43-6 | |
Record name | 6-Methoxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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